molecular formula C14H13N5 B5161646 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5161646
M. Wt: 251.29 g/mol
InChI Key: MKTSTBQLFSANLT-UHFFFAOYSA-N
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Description

The compound 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine family, a heterocyclic scaffold known for its versatility in medicinal chemistry. The core structure, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, features a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7 . In this derivative, the phenyl group at position 1 and the allylamine (propenyl) substituent at position 4 modulate its physicochemical and biological properties. Pyrazolo[3,4-d]pyrimidines are frequently explored as kinase inhibitors, antiviral agents, and anticancer compounds due to their ability to mimic purine bases and interact with ATP-binding pockets .

Properties

IUPAC Name

1-phenyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-2-8-15-13-12-9-18-19(14(12)17-10-16-13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTSTBQLFSANLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Substitution Reactions

Nucleophilic Substitution at Nitrogen
The compound undergoes nucleophilic substitution at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring. For example:

  • Reaction of imidate intermediates (formed via Vilsmeier amidination) with primary amines to introduce substituents at the 4-amino position .

  • Substitution reactions may also occur at the propenyl group, depending on the site of substitution .

Amine Condensation
The compound can react with cyclic anhydrides (e.g., triethylorthoformate) to form imidate intermediates, which then react with amines to generate diverse derivatives .

Reaction Type Reagents Products
Amine CondensationTriethylorthoformate, aminesPyrazolo[3,4-d]pyrimidine derivatives
SubstitutionNucleophiles (e.g., NH₃)Substituted pyrazolo[3,4-d]pyrimidines

Oxidation and Reduction

Oxidation
The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, potentially altering the propenyl group or aromatic rings .

Reduction
Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride may occur, though specific details for this compound are not explicitly documented .

Reaction Type Reagents Potential Products
OxidationH₂O₂, KMnO₄Oxidized derivatives
ReductionNaBH₄, LiAlH₄Reduced derivatives

Coupling Reactions

Suzuki Coupling
Pyrazolo[3,4-d]pyrimidine derivatives can participate in palladium-catalyzed cross-coupling reactions if functionalized with halides or boronates. For example, a related compound underwent Suzuki coupling with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane under Pd(dppf)Cl₂ catalysis .

Reaction Type Reagents Conditions Products
Suzuki CouplingPd(dppf)Cl₂, Na₂CO₃, H₂O100°C, 2 hoursCoupled derivatives

Intermolecular Heterocyclization

The compound’s pyrazolo[3,4-d]pyrimidine core can form through sequential amidination and cyclization steps. For instance:

  • Formamidine intermediates undergo intramolecular cyclization to form the fused ring system .

  • Silylation (e.g., with NH(SiMe₃)₂) facilitates desilylation and ring closure .

Cyclization Stage Mechanism Key Reagents
Amidination → CyclizationVilsmeier reaction → silylationDMF, PBr₃, NH(SiMe₃)₂

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth and induce apoptosis in cancer cells. A notable case study demonstrated that a related compound effectively inhibited the proliferation of various cancer cell lines, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its therapeutic efficacy .

Antiviral Properties

Compounds with a pyrazolo[3,4-d]pyrimidine framework have been investigated for their antiviral activities. For example, some derivatives have shown effectiveness against viral infections by interfering with viral replication mechanisms. A study highlighted a specific derivative that inhibited the replication of the hepatitis C virus (HCV) in vitro, showcasing its potential as a lead compound for antiviral drug development .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer . This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancerous cells.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer potential of a series of pyrazolo[3,4-d]pyrimidine derivatives, including 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The study reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antiviral Mechanism Analysis

Another investigation focused on the antiviral properties against HCV. The study revealed that the compound inhibited HCV replication by targeting the NS5B polymerase enzyme, leading to reduced viral RNA levels in treated cells. The IC50 for this activity was determined to be around 15 µM, highlighting its potential as a therapeutic agent against HCV .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations at Position 1

The phenyl group at position 1 is a common feature in many analogues. However, substitutions with halogenated or alkylated aryl groups alter biological activity and pharmacokinetics:

  • 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-phenyl derivatives (): These compounds exhibit enhanced hydrophobic interactions due to the chloro-substituted ethylphenyl group, improving binding to kinase targets. For example, 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Yield: 50%, Mp: 202–203°C) shows moderate activity in cancer cell lines .

Substituent Variations at Position 4

The allylamine group in the target compound distinguishes it from analogues with simpler or bulkier amine substituents:

  • PP3 (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) (): Lacks the propenyl group, serving as a negative control in kinase inhibition studies. Its simpler structure results in weaker binding affinity compared to derivatives with extended substituents .
  • N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): The dimethylamine group enhances basicity, improving water solubility but reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (Position 1/4) Melting Point (°C) Yield (%) LogP<sup>a</sup> Solubility Key Biological Activity
Target Compound Phenyl/Allylamine Not reported Not reported ~3.2 (estimated) Moderate (DMSO) Kinase inhibition (hypothetical)
PP3 (1-Phenyl derivative) Phenyl/Amine Not reported Not reported ~2.1 High (aqueous) Negative control in kinase assays
2a (SI388) Chlorophenyl/Methylthio 169–171 69 ~4.5 Low (DMSO) Src kinase inhibition
Compound 36 Phenylethynyl/Dimethoxy Not reported Not reported ~5.8 Low (DMSO) IC50 = 9.8 nM (anticancer)
N,N-Dimethyl derivative H/Dimethylamine Not reported Not reported ~1.8 High (aqueous) Solubility enhancer

<sup>a</sup> Predicted using fragment-based methods.

Biological Activity

1-Phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C21H20N6C_{21}H_{20}N_{6}, with a molecular weight of approximately 372.43 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets.

The biological activity of pyrazolo[3,4-d]pyrimidines is often attributed to their ability to inhibit specific kinases involved in cancer cell proliferation. These compounds can act as ATP competitors or allosteric modulators. The presence of the phenyl and prop-2-en-1-yl substituents enhances their binding affinity and selectivity towards certain kinase targets.

Biological Activity Overview

Anticancer Activity : Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with modifications at the N1 and C3 positions have shown promising results in inhibiting cancer cell growth by targeting the epidermal growth factor receptor (EGFR) pathway and other oncogenic signaling pathways .

Anti-inflammatory Effects : In addition to anticancer properties, these compounds also display anti-inflammatory activities. They have been reported to inhibit pro-inflammatory cytokines and modulate immune responses .

Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects, making them candidates for further exploration in infectious disease treatment .

Case Study 1: EGFR Inhibition

A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives indicated that compounds designed to mimic ATP effectively inhibited EGFR kinase activity. Among these derivatives, one compound demonstrated a GI50 value of less than 10 µM against multiple cancer cell lines in the NCI 60-cell panel assay . The study concluded that structural modifications significantly impact the potency and selectivity of these inhibitors.

Case Study 2: Dual Kinase Inhibition

Research involving dual PI3K/mTOR inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold highlighted the importance of substituent positioning on the piperidine ring. One derivative achieved an EC50 value of 0.5 µM in cell proliferation assays against ovarian cancer cell lines . This underscores the therapeutic potential of targeting multiple pathways in cancer treatment.

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerInhibits EGFR and other kinases; significant cytotoxicity in cancer cell lines
Anti-inflammatoryModulates cytokine production; reduces inflammation
AntimicrobialExhibits activity against various pathogens

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?

Synthesis typically involves nucleophilic substitution, coupling reactions (e.g., Suzuki), or condensation under controlled conditions. For example:

  • N-Alkylation : Reacting pyrazolo[3,4-d]pyrimidin-4-amine precursors with allyl halides in dry acetonitrile or dichloromethane, followed by solvent evaporation and recrystallization (e.g., from acetonitrile) .
  • Suzuki Coupling : For aryl-substituted derivatives, palladium-catalyzed cross-coupling with boronic acids under inert atmospheres is effective .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol, acetonitrile) ensures high purity (>95% by HPLC) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventYield (%)Reference
N-AlkylationAllyl bromide, K₂CO₃, dry CH₃CN, refluxAcetonitrile65–80
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CDME/H₂O70–85

Q. How is the structural integrity of this compound validated?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the allyl group (δ 5.1–5.9 ppm, CH₂=CH-) and pyrazolo[3,4-d]pyrimidine core (δ 8.2–8.9 ppm, aromatic protons) confirm substitution .
    • IR : Stretching frequencies for N-H (3250–3350 cm⁻¹) and C≡C (if present, ~2200 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) matching theoretical molecular weights .

Advanced Research Questions

Q. What strategies optimize kinase inhibition selectivity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent Engineering :
    • Hydrophobic Moieties : Bulky groups (e.g., naphthalenyl, phenoxyphenyl) enhance selectivity for Src-family kinases (e.g., c-Src IC₅₀ = 0.6 μM) by occupying hydrophobic pockets .
    • Polar Groups : Morpholine or piperidine substitutions improve solubility and reduce off-target effects (e.g., CDK2 IC₅₀ = 18 μM vs. c-Src) .
  • Docking Studies : Computational modeling predicts binding interactions with kinase ATP-binding domains, guiding rational design .

Q. Table 2: Selectivity Profiles of Related Compounds

Compoundc-Src IC₅₀ (μM)CDK2 IC₅₀ (μM)Selectivity Ratio (CDK2/c-Src)Reference
1-NM-PP11.01818
Inhibitor 2 (Phenoxyphenyl)0.62236.7

Q. How should researchers address discrepancies in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., ATP concentration, incubation time) to minimize inter-lab variability .
  • Structural Confirmation : Re-validate compound identity via NMR and MS, as impurities (e.g., regioisomers) may skew results .
  • Kinase Panel Screening : Test compounds against broad kinase panels to confirm selectivity trends observed in isolated assays .

Q. What are the implications of autoinhibition-regulatory network coupling in Src kinase for drug design?

  • Mechanistic Insight : Autoinhibition stabilizes Src in a closed conformation, requiring inhibitors to disrupt regulatory domain interactions for effective targeting .
  • Design Criteria : Compounds with extended hydrophobic side chains (e.g., 1-cyclopentyl derivatives) exhibit improved potency by accessing both catalytic and regulatory domains .

Q. How can PROTACs (Proteolysis-Targeting Chimeras) leverage this scaffold for targeted protein degradation?

  • Bifunctional Design : Conjugate the pyrazolopyrimidine core (kinase-binding moiety) with E3 ligase recruiters (e.g., thalidomide analogs) via flexible linkers. For example, coupling 3-(4-phenoxyphenyl)-1-piperidinyl derivatives to VHL ligands enhances BTK degradation .
  • Optimization : Adjust linker length/spacer groups to balance cell permeability and ternary complex formation efficiency .

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